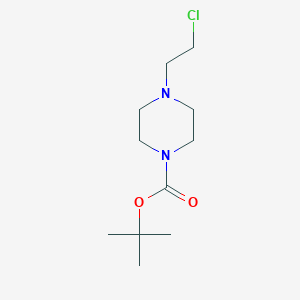

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOWELLYEZMECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622473 | |

| Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208167-83-3 | |

| Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate CAS number

An In-depth Technical Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. We will explore its chemical identity, delineate a robust synthetic protocol with mechanistic insights, and discuss its strategic applications in the development of novel therapeutic agents. This document is designed to serve as a practical resource for laboratory scientists and drug development professionals, emphasizing experimental causality, safety, and authoritative grounding.

Core Chemical Identity and Physicochemical Properties

This compound, commonly abbreviated as Boc-piperazine-chloroethane, is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a piperazine ring, a widely recognized "privileged scaffold" in drug discovery, protected at one nitrogen atom by a tert-butyloxycarbonyl (Boc) group. The second nitrogen is functionalized with a 2-chloroethyl group, which serves as a reactive electrophilic handle for introducing the piperazine moiety into target molecules.

The Boc protecting group provides thermal and chemical stability while rendering the protected amine unreactive, allowing for selective functionalization at the other nitrogen. The 2-chloroethyl side chain is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This dual functionality makes it an exceptionally versatile intermediate for constructing complex molecular architectures.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 208167-83-3 | [1] |

| Molecular Formula | C₁₁H₂₁ClN₂O₂ | [1] |

| Molecular Weight | 248.76 g/mol | [1] |

| Appearance | Solid | [1] |

| Primary Function | Synthetic Building Block / Intermediate | [2][3] |

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Synthetic Pathway: Chlorination of a Primary Alcohol

The conversion is typically achieved using thionyl chloride (SOCl₂). This reagent is preferred due to its efficacy in converting primary alcohols to alkyl chlorides and the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic release upon addition of the highly reactive thionyl chloride. The mixture is then allowed to warm to ambient temperature to ensure the reaction proceeds to completion.[4]

Sources

- 1. fishersci.de [fishersci.de]

- 2. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate | 1211568-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of a Versatile Piperazine Building Block

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Among the vast array of functionalized piperazines, this compound emerges as a particularly valuable and versatile intermediate. Its structure features a Boc-protected nitrogen, which masterfully prevents unwanted side reactions, and a reactive chloroethyl group, which serves as a handle for introducing the piperazine moiety into target molecules through nucleophilic substitution.

This guide provides a comprehensive overview of the synthesis of this key building block, grounded in established chemical principles and detailed experimental protocols. We will explore the underlying reaction mechanisms, justify the selection of reagents and conditions, and offer a self-validating protocol designed for reproducibility and high purity. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this essential chemical intermediate.

Core Synthetic Strategy: The N-Alkylation of Boc-Protected Piperazine

The most direct and widely adopted method for synthesizing this compound is the N-alkylation of tert-Butyl piperazine-1-carboxylate (commonly known as N-Boc-piperazine). This strategy is elegant in its simplicity and effectiveness, relying on the differential reactivity of the two nitrogen atoms within the piperazine ring.

The Gatekeeper: The Role of the Boc Protecting Group

The synthesis hinges on the use of the tert-butyloxycarbonyl (Boc) protecting group. Piperazine itself possesses two secondary amine nitrogens of similar reactivity. Attempting a direct mono-alkylation of piperazine would result in a difficult-to-separate mixture of the desired mono-substituted product, the undesired 1,4-disubstituted byproduct, and unreacted starting material.

By protecting one nitrogen with the Boc group, we render it effectively non-nucleophilic, thereby directing any subsequent functionalization to the remaining free secondary amine.[1] The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions (including basic and nucleophilic environments) and its straightforward removal under acidic conditions.[1]

The synthesis of the N-Boc-piperazine starting material is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[1] While various methods exist, this approach is common due to its high selectivity and yield.[2][3]

Reaction Mechanism: A Classic SN2 Pathway

The core of the synthesis is a nucleophilic substitution (SN2) reaction. The unprotected secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is incorporated to neutralize the hydrohalic acid that is generated as a byproduct, driving the reaction to completion.

Diagram 1: General N-Alkylation Workflow

This diagram illustrates the logical flow of the synthesis, from the protected starting material to the final, purified product.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[4][5]

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| N-Boc-piperazine | 57260-71-6 | 186.25 | 1.0 | Starting material.[6] |

| 1-Bromo-2-chloroethane | 107-04-0 | 143.42 | 1.2 | Alkylating agent. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | Anhydrous, powdered base. |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | Anhydrous solvent. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For extraction. |

| Deionized Water | 7732-18-5 | 18.02 | - | For work-up. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | - | For column chromatography. |

| Ethyl Acetate | 141-78-6 | 88.11 | - | Eluent for chromatography. |

| Hexanes | 110-54-3 | 86.18 | - | Eluent for chromatography. |

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass funnel, filter paper, chromatography column.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-piperazine (10.0 g, 53.7 mmol, 1.0 eq.) and anhydrous potassium carbonate (14.8 g, 107.4 mmol, 2.0 eq.).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin stirring the suspension. Add 1-bromo-2-chloroethane (7.7 g, 5.3 mL, 64.4 mmol, 1.2 eq.) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting N-Boc-piperazine is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite or filter paper to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white to off-white solid.[7]

Diagram 2: SN2 Reaction Mechanism

This diagram details the nucleophilic attack at the heart of the synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. fishersci.de [fishersci.de]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. file.leyan.com [file.leyan.com]

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate physical properties

An In-Depth Technical Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Introduction

This compound, often abbreviated as Boc-piperazine-chloroethane, is a key bifunctional molecule widely utilized in the synthesis of pharmaceuticals and complex organic compounds. Its structure incorporates a piperazine ring, a versatile pharmacophore, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive 2-chloroethyl side chain. This unique combination allows for selective chemical modifications, making it a valuable intermediate for drug development professionals. This guide provides a comprehensive overview of its core physical properties, synthesis, handling, and analytical characterization, grounded in established scientific data.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and molecular architecture.

-

IUPAC Name: this compound

-

CAS Number: 208167-83-3[1]

-

Molecular Formula: C11H21ClN2O2[1]

-

Synonyms: 1-Boc-4-(2-chloroethyl)piperazine

The molecular structure features a piperazine ring N-substituted with a Boc protecting group and a 2-chloroethyl group at the N4 position. The Boc group provides steric hindrance and electronic modification, preventing the secondary amine from participating in reactions until its removal under acidic conditions. The chloroethyl group serves as a reactive handle for nucleophilic substitution reactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 248.76 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically >95% | [1][2] |

Note: Specific values for melting point, boiling point, and density are not consistently reported across public datasheets and should be determined empirically for a specific batch.

Synthesis and Characterization

A common and efficient method for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor.

Experimental Protocol: Synthesis

This protocol is based on the conversion of the hydroxyl group to a chloride using thionyl chloride (SOCl2).

-

Dissolution: Dissolve 4-(2-hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (1.0 mmol) in dichloromethane (CH2Cl2, 2 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]

-

Cooling: Place the flask in an ice bath to cool the solution to 0°C.[3]

-

Reagent Addition: Add thionyl chloride (SOCl2, 2.0 mmol) dropwise to the cooled solution.[3] The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the mixture to warm to ambient temperature and stir for 14 hours to ensure the reaction goes to completion.[3]

-

Work-up and Purification: Upon completion, the reaction is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic methods.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess purity.[4][5]

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure, while Mass Spectrometry (MS) verifies the molecular weight.[5][6]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

This compound is classified with multiple hazards.[1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[1]

-

Skin Irritation: Causes skin irritation (Skin Irrit. 2).[1]

-

Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[1]

-

Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is required to minimize exposure.

-

Engineering Controls: Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][7]

-

Hygiene: Avoid ingestion and inhalation.[1] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][8]

Caption: Decision workflow for safely handling the compound.

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Inert Atmosphere: For long-term stability and to prevent degradation from atmospheric moisture, handle and store the contents under an inert gas like nitrogen.[1]

-

Temperature: While room temperature storage may be acceptable for short periods, storage at -20°C is recommended for long-term preservation.[7]

First Aid Measures

In case of accidental exposure, follow these procedures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][7]

-

If on Skin: Wash off immediately with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[1]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][7]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical attention.[1]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its reactive chloroethyl moiety and protected amine, provide a reliable platform for the synthesis of a diverse range of target molecules. A thorough understanding of its properties, synthesis, and, most importantly, its handling and safety requirements is essential for its effective and safe utilization in research and development.

References

- Amerigo Scientific. This compound hydrochloride.

- PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information.

- PubChem. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.

- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- PubChem. tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride. National Center for Biotechnology Information.

- PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information.

- May, C., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387-1392.

Sources

- 1. fishersci.de [fishersci.de]

- 2. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. Tert-Butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate, E/Z mixture [synhet.com]

- 5. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Synthesis, Applications, and Handling

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate stands out as a critical bifunctional intermediate. Its structure thoughtfully combines a nucleophilic piperazine core, a reactive chloroethyl side chain, and a Boc-protecting group. This unique arrangement allows for sequential and controlled chemical modifications, making it an invaluable tool for researchers and scientists.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis and applications. We will delve into its chemical properties, established synthetic protocols, pivotal role in the development of therapeutic agents, and essential safety and handling procedures.

Chemical Structure and Physicochemical Properties

The utility of this compound stems directly from its molecular structure. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens, preventing its participation in undesired side reactions. This leaves the second piperazine nitrogen available for reactions while the chloroethyl group provides a reactive electrophilic site for subsequent nucleophilic substitution reactions.

Caption: 2D Chemical Structure of this compound

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁ClN₂O₂ | [1] |

| Molecular Weight | 248.76 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Melting Point | 62.9 - 64.7 °C / 145.2 - 148.5 °F | [1] |

| CAS Number | 208167-83-3 | [1] |

| Purity | >95% | [1] |

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

The choice of thionyl chloride is strategic; it reacts with the primary alcohol to form a chlorosulfite intermediate. The subsequent intramolecular nucleophilic attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, drives the reaction to completion. This process minimizes the need for extensive purification to remove reaction byproducts.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis.[2]

-

Preparation: In a fume hood, add tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 mmol) to a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the starting material in dichloromethane (CH₂Cl₂) (2 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reagent: Add thionyl chloride (SOCl₂) (2.0 mmol) dropwise to the cooled solution. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 14 hours.

-

Work-up: Upon completion, the reaction is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid. The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for introducing the piperazine moiety into target molecules. The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability.

The chloroethyl group serves as a handle for N-alkylation reactions with various nucleophiles, including amines, phenols, and thiols. This allows for the straightforward linkage of the piperazine unit to a wide range of molecular cores. Following this coupling reaction, the Boc-protecting group can be easily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

This sequential reactivity makes it a valuable component in the synthesis of compounds targeting central nervous system (CNS) disorders, where the piperazine scaffold is often used to interact with serotonin or dopamine receptors.[3]

Caption: Conceptual diagram of its role as a bifunctional linker.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1]

| Pictogram | GHS Classification | Hazard Statement(s) |

| ! | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| ! | Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation. |

| ! | Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation. |

| ! | Specific target organ toxicity (single exposure), Cat. 3 | H335: May cause respiratory irritation. |

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1][4]

-

Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] In case of accidental contact, rinse the affected area immediately with plenty of water.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Spill and Disposal: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed molecular tool that offers a reliable and efficient means of incorporating the valuable piperazine scaffold into complex molecules. Its predictable reactivity, coupled with the stability of the Boc-protecting group, provides chemists with a high degree of control over synthetic pathways. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional looking to leverage its potential in the creation of novel therapeutic agents.

References

- Amerigo Scientific. tert-Butyl 4-(2-Chloroethyl)

- PubChem. tert-Butyl 4-(chlorocarbonyl)

- Fisher Scientific. SAFETY DATA SHEET - 1-Boc-4-(2-chloroethyl)piperazine. [Link]

- PubChem. tert-Butyl 4-(2-oxoethyl)

- PubChem. tert-Butyl 4-(chloromethyl)

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- PubChem. tert-Butyl 4-(2-aminoethyl)

- PubChem. tert-Butyl 4-(2-bromoethyl)

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and pharmaceutical development. The document details its fundamental physicochemical properties, outlines a standard synthetic protocol with mechanistic insights, and explores its strategic application in the synthesis of complex pharmaceutical agents. Furthermore, it consolidates essential safety, handling, and analytical considerations for researchers and drug development professionals. The guide is structured to deliver not just procedural information but also the underlying scientific rationale, ensuring a thorough understanding of this versatile synthetic intermediate.

Introduction: A Versatile Piperazine Building Block

This compound, often abbreviated as Boc-piperazine-ethyl chloride, is a bifunctional organic molecule of significant interest in the field of drug discovery. It belongs to the class of N-Boc protected piperazine derivatives, which are invaluable intermediates in the synthesis of a wide array of bioactive compounds.

The strategic importance of this molecule lies in its unique structural features:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust and reliable method for deactivating one of the two nitrogen atoms in the piperazine ring. This protection is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions, allowing for sequential and controlled functionalization of the piperazine scaffold.

-

The Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs, including those targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its inclusion can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a rigid spacer to orient other pharmacophoric elements.

-

The 2-Chloroethyl Side Chain: This terminal alkyl chloride provides a reactive electrophilic site. It is an excellent handle for introducing the piperazine moiety into a target molecule via nucleophilic substitution reactions with amines, thiols, or other nucleophiles, forming stable covalent bonds.

This combination of a protected nucleophilic center and a reactive electrophilic arm makes this compound an ideal linker and scaffold component for constructing complex molecular architectures.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁ClN₂O₂ | [2] |

| Molecular Weight | 248.76 g/mol | [2] |

| CAS Number | 208167-83-3 | [2] |

| Canonical SMILES | C(C(C)(C)O)N1CCN(CCCl)CC1 | N/A |

| Appearance | Solid (Typical) | |

| Purity | >95% (Typical Commercial Grade) | [2] |

Note: The hydrochloride salt of this compound (CAS No. 1170890-35-3) has a molecular weight of 285.21 g/mol .[3]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts.

Experimental Protocol

Reaction: Conversion of a primary alcohol to an alkyl chloride.

Starting Material: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Reagent: Thionyl Chloride (SOCl₂) Solvent: Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C using an ice bath.

-

Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the stirred solution.[4] The dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

After the addition is complete, allow the reaction mixture to warm to ambient temperature.

-

Stir the mixture for 12-16 hours to ensure the reaction goes to completion.[4]

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess SOCl₂ and the HCl byproduct.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Mechanistic Insight

The conversion of the alcohol to the alkyl chloride proceeds via a well-established Sₙi (Substitution Nucleophilic internal) mechanism, which is characteristic of reactions with thionyl chloride. The key steps involve the formation of a chlorosulfite ester intermediate, which then collapses to form the final product with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This process is highly efficient as the gaseous byproducts shift the equilibrium towards the product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Application in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is demonstrated by its application in the development of novel therapeutics. The chloroethyl group serves as a robust electrophilic handle to connect the Boc-piperazine unit to a variety of molecular scaffolds.

Role as a Linker and Pharmacophore

In drug design, this molecule is primarily used to install a piperazine moiety. This is often desirable for:

-

Improving Pharmacokinetics: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which often enhances aqueous solubility and can improve oral bioavailability.

-

CNS Penetration: The piperazine scaffold is a common feature in many centrally acting agents, as it can be modified to enhance blood-brain barrier penetration.[5]

-

Receptor Interaction: The piperazine ring can act as a rigid spacer to correctly position other functional groups for optimal interaction with a biological target, or its nitrogen atoms can participate directly in hydrogen bonding with the receptor.

A typical application involves the reaction of the chloroethyl group with a nucleophilic site (e.g., a primary or secondary amine, a phenol, or a thiol) on a core molecule to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond. Following this coupling, the Boc group can be removed to allow for further derivatization at the newly freed secondary amine.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

GHS Hazard Classification

Based on available safety data sheets, the compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][6]

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[2]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[2][6]

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[2][6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2][6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][7]

Storage Conditions

-

Store in a well-ventilated place. Keep the container tightly closed.[7]

-

Store locked up.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate that offers a powerful combination of a protected nucleophile and a reactive electrophile within a single molecule. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists in the construction of novel piperazine-containing drug candidates. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is critical for its safe and effective application in the research and development environment.

References

- Amerigo Scientific. tert-Butyl 4-(2-Chloroethyl)

- PubChem. Tert-butyl 4-(chlorocarbonyl)

- PubChem. tert-Butyl 4-(chloromethyl)

- Fisher Scientific. SAFETY DATA SHEET - 1-Boc-4-(2-chloroethyl)piperazine. [Link]

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- PubChem. tert-Butyl 4-(2-oxoethyl)

- PubChem. tert-Butyl 4-(2-bromoethyl)

- PubChem. Tert-butyl 4-(2-chloroacetyl)

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fishersci.de [fishersci.de]

- 3. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester [myskinrecipes.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data, this document serves as a foundational resource, offering a predictive physicochemical profile based on its structural attributes and the known properties of related piperazine compounds. Critically, this guide furnishes detailed, industry-standard experimental protocols for quantifying both kinetic and thermodynamic solubility. These methodologies are presented to empower researchers with a robust toolkit for empirical evaluation, essential for applications ranging from reaction chemistry to drug formulation and development.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a piperazine core. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, rendering it less nucleophilic, while the other is functionalized with a reactive 2-chloroethyl chain.[1] This structural arrangement makes it a valuable building block in medicinal chemistry.[1] The solubility of this compound is a paramount physical property that dictates its utility and handling in various applications. In process chemistry, solubility in organic solvents governs reaction conditions, purification strategies, and yield. In pharmaceutical development, aqueous solubility is a critical determinant of a molecule's potential bioavailability and formulation pathways.[2] Therefore, a thorough understanding and accurate measurement of its solubility are indispensable.

Physicochemical Profile and Predicted Solubility Behavior

While specific experimental data is sparse, an analysis of the compound's structure allows for an informed prediction of its solubility characteristics.

-

Molecular Structure: C₁₁H₂₁ClN₂O₂

-

Molecular Weight: 249.75 g/mol [3]

-

Key Features:

-

Boc-Protected Amine: The bulky, lipophilic tert-butoxycarbonyl group decreases polarity and is expected to reduce solubility in polar solvents like water, while enhancing solubility in non-polar organic solvents.[4]

-

Piperazine Ring: The core piperazine structure contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to some degree of polarity.

-

Chloroethyl Group: This alkyl halide group adds to the non-polar character of the molecule.

-

Basic Nitrogen: The unprotected nitrogen of the piperazine ring is basic, suggesting that the compound's solubility in aqueous media will be pH-dependent.

-

Predicted Solubility:

-

Aqueous Solubility: Expected to be low in neutral water due to the lipophilic Boc group.

-

pH-Dependent Aqueous Solubility: Solubility is predicted to increase significantly in acidic aqueous solutions (e.g., pH 1-5). Protonation of the free piperazine nitrogen would form a cationic salt, which is generally much more water-soluble.[5]

-

Organic Solvent Solubility: The compound is anticipated to be soluble in a range of common organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane), and ethers (tetrahydrofuran), as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).[1]

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not an intrinsic constant but is influenced by several external and internal factors.[6]

Polymorphism

Polymorphism is the ability of a solid to exist in multiple crystalline forms, each having a different internal lattice structure.[7] These different polymorphs can exhibit distinct physical properties, including melting point, stability, and, most importantly, solubility.[8][9] The most stable polymorph typically has the lowest solubility, while metastable forms are more soluble.[8] It is crucial to characterize the solid form of the material being tested, as unrecognized polymorphic transformations during experimentation can lead to inconsistent and erroneous solubility data.[10]

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[6] This relationship is described by the van't Hoff equation. When determining solubility, it is essential to control and report the temperature at which the measurement was made. For biopharmaceutical applications, solubility is often determined at physiological temperature (37 °C).[11]

pH of the Medium

For ionizable compounds like this compound, pH is one of the most critical factors affecting aqueous solubility.[12] The molecule contains a basic nitrogen atom that can be protonated at low pH. The relationship between pH, pKa, and the solubility of a weak base can be described by the Henderson-Hasselbalch equation. The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the soluble ionized form.

Experimental Determination of Solubility

Since pre-existing data is unavailable, empirical determination is necessary. Two primary types of solubility are measured in drug discovery and development: kinetic and thermodynamic solubility.[13]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput measurement of the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[14] It measures the concentration at which a compound precipitates from a supersaturated solution under specific, time-limited conditions.[2] While fast and suitable for early screening, it can often overestimate the true solubility.[15]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until the solution is saturated.[15] This method is considered the "gold standard" and is crucial for pre-formulation and regulatory filings.[5]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the benchmark for measuring equilibrium solubility and is recommended for obtaining definitive data.[15]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol)[11]

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

HPLC-UV system for quantification

Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The excess should be visually apparent. For example, add ~5-10 mg of the compound to 1 mL of the chosen solvent.[15]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. Check for a persistent solid phase.[15][17]

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter. Filtration is often preferred to remove fine particulates.

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method.[18]

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. This concentration represents the thermodynamic solubility.

-

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Experimental Value | Calculated Value |

| pH 1.2 Buffer | 25 | Experimental Value | Calculated Value |

| pH 4.5 Buffer | 25 | Experimental Value | Calculated Value |

| pH 6.8 Buffer | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is ideal for rapid screening of solubility in aqueous buffers.[19]

Objective: To quickly assess the aqueous solubility of this compound from a DMSO stock solution.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Microplate reader (UV-Vis spectrophotometer or nephelometer)

Methodology:

-

Stock Solution Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration (e.g., 100 µM) and final DMSO concentration (e.g., 1%).

-

Incubation: Immediately place the plate on a plate shaker and agitate for a set period, typically 1-2 hours, at a controlled temperature (e.g., 25 °C).[20]

-

Detection:

-

Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to a control indicates precipitation. The concentration at which precipitation is first observed is the kinetic solubility limit.[19]

-

Direct UV Analysis: After incubation, filter the plate contents into a new UV-transparent plate using a 96-well filter plate. Measure the UV absorbance of the filtrate at the compound's λ_max. Calculate the concentration using a calibration curve prepared in the same buffer/DMSO mixture.[2][5]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. benthamscience.com [benthamscience.com]

- 11. who.int [who.int]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pharmaguru.co [pharmaguru.co]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. enamine.net [enamine.net]

An In-depth Technical Guide to the Spectral Characteristics of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Introduction

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate is a key bifunctional molecule widely utilized in the synthesis of pharmaceuticals and other biologically active compounds. Its structure incorporates a piperazine ring, a common pharmacophore, protected with a tert-butoxycarbonyl (Boc) group, and a reactive 2-chloroethyl side chain. This strategic combination allows for sequential or orthogonal chemical modifications, making it a valuable building block in medicinal chemistry and drug development. An unambiguous understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its unique spectral signature.

Molecular Structure and Spectroscopic Overview

The structural features of this compound give rise to a distinct set of signals in various spectroscopic techniques. The Boc protecting group, the piperazine ring, and the chloroethyl arm each contribute characteristic resonances and absorptions that, when analyzed together, provide a complete picture of the molecule's constitution.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the protons of the Boc group, the piperazine ring, and the 2-chloroethyl side chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.62 | t | 2H | -CH₂-Cl |

| ~3.48 | t | 4H | Protons on carbons adjacent to Boc-N |

| ~2.75 | t | 2H | N-CH₂- |

| ~2.55 | t | 4H | Protons on carbons adjacent to the ethyl-N |

| 1.46 | s | 9H | tert-butyl protons |

Interpretation:

The most downfield signal, a triplet at approximately 3.62 ppm, is assigned to the methylene protons directly attached to the electron-withdrawing chlorine atom (-CH₂-Cl). The triplet multiplicity arises from coupling with the adjacent methylene group. The protons of the piperazine ring appear as two distinct sets of triplets. The protons on the carbons adjacent to the nitrogen atom bearing the Boc group are deshielded and appear around 3.48 ppm. The protons on the carbons adjacent to the nitrogen connected to the chloroethyl group are found further upfield at about 2.55 ppm. The methylene protons of the ethyl linker adjacent to the piperazine nitrogen appear as a triplet at approximately 2.75 ppm. The most upfield and intense signal is a sharp singlet at 1.46 ppm, corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | Carbonyl carbon (C=O) of Boc group |

| ~79.5 | Quaternary carbon of tert-butyl group |

| ~57.8 | -CH₂-Cl |

| ~53.1 | Piperazine carbons adjacent to the ethyl-N |

| ~43.8 | Piperazine carbons adjacent to the Boc-N |

| ~41.8 | N-CH₂- |

| 28.4 | Methyl carbons of tert-butyl group |

Interpretation:

The carbonyl carbon of the Boc group is the most deshielded, appearing at approximately 154.7 ppm. The quaternary carbon of the tert-butyl group is observed around 79.5 ppm. The carbon of the methylene group attached to the chlorine atom is found at about 57.8 ppm. The piperazine ring carbons show two distinct signals due to the asymmetric substitution; those adjacent to the nitrogen with the ethyl group are at approximately 53.1 ppm, while those adjacent to the Boc-protected nitrogen are at around 43.8 ppm. The carbon of the methylene linker appears at about 41.8 ppm. Finally, the three equivalent methyl carbons of the tert-butyl group give a single, intense signal at 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the Boc protector and the C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretching (alkane) |

| ~1695 | Strong | C=O stretching (urethane carbonyl) |

| ~1420 | Medium | C-H bending (methylene) |

| ~1365 | Medium | C-H bending (tert-butyl) |

| ~1245 | Strong | C-N stretching (urethane) |

| ~1170 | Strong | C-O stretching (urethane) |

| ~770 | Medium | C-Cl stretching |

Interpretation:

The most prominent feature in the IR spectrum is the strong absorption band around 1695 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the urethane functional group in the Boc protecting group.[1][2] The region between 2850 and 3000 cm⁻¹ shows strong C-H stretching vibrations of the alkyl groups. The presence of the tert-butyl group is further confirmed by a medium intensity band around 1365 cm⁻¹. The C-N and C-O stretching vibrations of the urethane linkage give rise to strong bands in the 1245-1170 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, around 770 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule.

High-Resolution Mass Spectrometry (HRMS):

-

ESI-TOF: m/z calculated for C₁₁H₂₁ClN₂O₂ [M+H]⁺: 249.1364; found: 249.1365.

Interpretation and Fragmentation Pathway:

The high-resolution mass spectrum confirms the elemental composition of the molecule. Under ESI conditions, the molecule is readily protonated to form the [M+H]⁺ ion. A characteristic fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group as isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da), resulting in a total loss of 100 Da.[3][4][5] Another common fragmentation is the loss of the entire Boc group (101 Da). Further fragmentation can occur through cleavage of the piperazine ring and the chloroethyl side chain.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented in this guide. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6][7][8][9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Parameters: A standard proton-decoupled pulse sequence is used with a 45° pulse angle, a 2-second relaxation delay, and an accumulation of 1024-2048 scans.

FT-IR Spectroscopy

-

Sample Preparation: As a neat liquid, a thin film is prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[10][11][12]

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

-

Data Acquisition: Introduce the sample into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer via direct infusion or through an HPLC system.

-

Parameters: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. The capillary voltage is typically set between 3 and 4 kV.

Conclusion

The spectral data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The combination of NMR, IR, and MS techniques allows for the complete structural elucidation and confirmation of this important synthetic building block. The detailed interpretation of the spectra and the provided experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds. Adherence to proper analytical techniques is crucial for ensuring the quality and integrity of research and development in the pharmaceutical sciences.

References

- NMR Sample Preparation. (n.d.).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- NMR Sample Preparation. (n.d.).

- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).

- Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - NIH. (2012).

- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).

- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024).

- FTIR Principles and Sample Preparation - LPD Lab Services Ltd. (n.d.).

- IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.).

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).

- FTIR Spectroscopy - Liquid IR Spectroscopy - YouTube. (2013).

- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).

- 6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. (2022).

- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. (n.d.).

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2005).

- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (n.d.).

- 2 - Supporting Information. (n.d.).

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - MDPI. (n.d.).

- The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. (n.d.).

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. (n.d.).

- Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. (2018).

- This compound hydrochloride - Amerigo Scientific. (n.d.).

- 1-Boc-piperazine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- (R)-(+)-N-tert-Butoxycarbonyl-2-piperidinecarboxylic acid - Optional[ATR-IR] - Spectrum. (n.d.).

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (n.d.).

- Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. (2008).

- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (n.d.).

- N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.).

- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 - PubChem. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

Sources

- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. sites.bu.edu [sites.bu.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. organomation.com [organomation.com]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its status as a "privileged scaffold." This distinction arises from the unique physicochemical properties conferred by the piperazine core, including its capacity to improve aqueous solubility, oral bioavailability, and overall pharmacokinetic profiles of drug candidates.[1][2] The two nitrogen atoms provide sites for chemical modification, allowing for the creation of diverse libraries of compounds with a wide array of biological activities.[3] This guide provides a comprehensive technical overview of the multifaceted biological activities of piperazine derivatives, with a focus on their applications in oncology, neuropsychiatry, and infectious diseases.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a broad spectrum of human cancers.[3] Their mechanisms of action are often multi-targeted, disrupting key signaling pathways that drive cancer cell proliferation, survival, and metastasis.[4][5]

A. Mechanistic Insights: Disrupting Cancer Cell Signaling

1. Inhibition of the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[4][6] Several piperazine derivatives have been identified as potent inhibitors of this pathway.[2][7] By blocking the activity of PI3K or the downstream kinase Akt, these compounds can effectively halt cancer cell proliferation and induce programmed cell death.[2][6]

2. Induction of Apoptosis: A key hallmark of cancer is the evasion of apoptosis. Piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] Some derivatives trigger the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the downstream executioner caspase-3.[8] Others can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins like Bcl-2.[10][11]

3. Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Many piperazine-containing compounds exert their anticancer effects by arresting the cell cycle at specific checkpoints, most commonly the G1/S or G2/M phase.[12][13] This prevents cancer cells from replicating their DNA and entering mitosis, ultimately leading to a halt in proliferation.[10]

Figure 2: Mechanism of action of antipsychotic piperazine derivatives.

B. Quantitative Assessment of Antipsychotic Activity

The antipsychotic potential of piperazine derivatives is typically evaluated by their binding affinity (Ki) for dopamine and serotonin receptors, as well as their functional antagonism (IC50) in cell-based assays.

| Piperazine Derivative | Receptor | Ki (nM) | IC50 (nM) | Reference |

| Compound 22 | D2 | 53 | - | [14] |

| Compound 24 | D2 | 58 | - | [14] |

| Compound 6a | D3 | - | - | [15] |

| Compound 4 | 5-HT1A | 0.78 | - | [16] |

| Compound 7 | 5-HT1A | 0.57 | - | [16] |

| 5-HT2A antagonist 1 | 5-HT2A | 8.5 | 15.2 (Calcium Flux) | [17] |

| Ketanserin | 5-HT2A | 2.5 | 5.7 (IP1 Accumulation) | [17] |

| Risperidone | 5-HT2A | 4.0 | - | [17] |

C. Experimental Protocols

1. Dopamine D2 Receptor Radioligand Binding Assay:

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor. [18]* Incubation: Incubate the membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the piperazine derivative. [15][18]* Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

2. Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux):

This cell-based assay measures the ability of a compound to antagonize the serotonin-induced increase in intracellular calcium.

-

Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add the piperazine derivative (antagonist) to the cells, followed by the addition of serotonin (agonist).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the serotonin-induced calcium response (IC50). [19][17]

III. Antiviral and Antimicrobial Activities: Combating Infectious Diseases

The rise of drug-resistant pathogens has created an urgent need for novel anti-infective agents. Piperazine derivatives have demonstrated promising activity against a range of viruses and bacteria. [4][20]

A. Antiviral Activity

Piperazine-containing compounds have been investigated for their efficacy against several viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and noroviruses. [4][12][21]

-

Anti-HIV Activity: Some piperazine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its function. [22]Others have been shown to inhibit HIV-1 integrase, another crucial viral enzyme. [4]* Anti-influenza Activity: Certain piperazine derivatives, such as nucleozin and its analogs, target the influenza A virus nucleoprotein (NP). [12][23][24]By inducing the aggregation of NP, these compounds disrupt the viral replication cycle. [12][24]

Piperazine Derivative Virus EC50/IC50 (µM) Reference Compound 19 HIV-1 8.24 [4] Compound 46 HIV-1 0.00617 [4] Compound 58 HIV-1 0.0014 [4] Compound 9b Influenza A 0.88-6.33 [25] | Nucleozin | Influenza A | 0.06 | [12]|

B. Antimicrobial Activity

Piperazine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [26][20]

-

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some are thought to inhibit essential bacterial enzymes. For example, some piperazine-containing compounds have been shown to target enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis. [5]The incorporation of electron-withdrawing groups on the piperazine scaffold has been shown to enhance antibacterial activity. [27]

Piperazine Derivative Bacterial Strain MIC (µg/mL) Reference Sparfloxacin derivative Gram-positive strains 1-5 [20] Gatifloxacin derivative Gram-positive strains 1-5 [20] Compound 2g S. aureus 6.25 [2] Compound 2g E. coli 25 [2] Compound 6c E. coli 8 [5] | Compound 4, 6c, 6d | S. aureus | 16 | [5]|

C. Experimental Protocols

1. Plaque Reduction Assay for Antiviral Activity:

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

-

Cell Monolayer: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the piperazine derivative.

-

Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.

-

Plaque Visualization: After a further incubation period, stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death caused by the virus).

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the piperazine derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plate under appropriate conditions for the growth of the bacterium.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium. [5]

Conclusion: A Versatile Scaffold with a Promising Future

The piperazine scaffold continues to be a remarkably versatile and valuable tool in drug discovery. Its favorable physicochemical properties and the ease with which it can be chemically modified have led to the development of a vast number of biologically active compounds. From potent anticancer agents that target fundamental cellular processes to antipsychotics that modulate complex neurotransmitter systems and novel anti-infectives that combat drug-resistant pathogens, piperazine derivatives have made a significant impact on medicine. As our understanding of the molecular basis of disease deepens, the rational design of new piperazine-based therapeutics holds immense promise for addressing a wide range of unmet medical needs.

References

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry.

- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (n.d.). PubMed.

- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. (n.d.). NIH.

- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). Asian Pacific Journal of Health Sciences.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 362-379.

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules, 27(12), 3704.

- An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). Turkish Journal of Chemistry, 43(1), 1-26.

- Modifications in the piperazine ring of nucleozin affect anti-influenza activity. (2022). PLOS ONE, 17(10), e0276482.

- Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Letters in Organic Chemistry, 20(6), 501-506.

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). International Journal of Molecular Sciences, 24(22), 16453.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (n.d.). Current Medicinal Chemistry.

- Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). Archiv der Pharmazie, 349(5), 356-362.

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ, 4, e1823.

- Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2024). Bioorganic & Medicinal Chemistry Letters, 105, 130081.

- A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2019). Scientific Reports, 9(1), 1-13.

- Modifications in the piperazine ring of nucleozin affects anti-influenza activity. (2022). bioRxiv.